Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate
Overview
Description
Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound features a benzyl group attached to the piperazine ring, along with a hydroxymethyl group and a carboxylate ester. It is often used as a building block in the synthesis of various pharmaceuticals and bioactive molecules.
Mechanism of Action
Target of Action
Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate is primarily used in the synthesis of serotonin 5-HT6 and dopamine D2 receptor ligands . These receptors play a crucial role in neurotransmission, affecting mood, reward, and motor function.
Mode of Action
The compound interacts with its targets through a process of nucleophilic substitution . This involves the replacement of a leaving group (in this case, the hydroxymethyl group) by a nucleophile (the receptor ligand). The reaction can occur via an SN1 or SN2 pathway, depending on the nature of the benzylic halide .
Biochemical Pathways
The compound’s interaction with serotonin 5-HT6 and dopamine D2 receptors affects several biochemical pathways. For instance, activation of the 5-HT6 receptor can lead to increased cyclic AMP production, while D2 receptor activation inhibits adenylyl cyclase, reducing cyclic AMP levels . These changes can have downstream effects on neuronal excitability and neurotransmitter release.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific receptor it targets. For example, if it acts as a ligand for the 5-HT6 receptor, it could potentially influence mood and anxiety levels. If it targets the D2 receptor, it could affect reward and motor control systems .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s storage temperature is typically around 4°C , suggesting that it may be sensitive to heat. Additionally, its interaction with other substances in the body could potentially affect its activity and effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate can be synthesized through several methods. Another method includes the reaction of piperazine with benzyl bromide, followed by the addition of formaldehyde and subsequent oxidation to form the carboxylate ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylate ester can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Benzyl 2-(carboxymethyl)piperazine-1-carboxylate.
Reduction: Benzyl 2-(hydroxymethyl)piperazine-1-methanol.
Substitution: Various substituted benzyl piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Benzyl piperazine: Lacks the hydroxymethyl and carboxylate groups, making it less versatile in chemical reactions.
2-(Hydroxymethyl)piperazine: Does not have the benzyl group, which affects its binding affinity and specificity for certain targets.
Piperazine-1-carboxylate: Missing the benzyl and hydroxymethyl groups, limiting its applications in synthesis and research.
Uniqueness
Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals .
Properties
IUPAC Name |
benzyl 2-(hydroxymethyl)piperazine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-9-12-8-14-6-7-15(12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSWOUMCIHZHBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)CO)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662620 | |
Record name | Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131595-00-0 | |
Record name | Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.